molecular formula C15H18N4O4S B2843430 6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 893379-40-3

6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2843430
CAS RN: 893379-40-3
M. Wt: 350.39
InChI Key: VMZPAAZGBQENBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality 6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Applications

Researchers have developed pyrimidine-phthalimide derivatives, exploring their solid-state fluorescence emission and solvatochromism. These properties make them suitable for applications as colorimetric pH sensors and logic gates, leveraging their donor–π–acceptor structure for photophysical tuning (Yan et al., 2017).

Synthetic Transformations

Facile construction methods for substituted pyrimido[4,5-d]pyrimidones have been developed, indicating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems. These synthetic routes offer pathways to diverse pyrimidinone compounds with potential pharmaceutical applications (Hamama et al., 2012).

Catalytic Syntheses

The use of sulfonic acid functionalized imidazolium salts under microwave irradiation for the synthesis of pyrido[2,3-d:6,5-d]dipyrimidine-2,4,6,8-tetraones demonstrates an efficient, solvent-free methodology. This approach highlights the catalytic efficiency of ionic liquids in synthesizing complex heterocycles, which could have implications in drug discovery and materials science (Saikia et al., 2017).

Optical and Nonlinear Optical Properties

An experimental and computational study on pyrimidine-based bis-uracil derivatives has shown these compounds to be promising for optical, nonlinear optical (NLO), and drug discovery applications. Their significant NLO properties suggest potential for NLO device fabrications, backed by photoluminescence, antimicrobial activities, and molecular docking studies (Mohan et al., 2020).

properties

IUPAC Name

6-amino-1,3-dimethyl-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-9-8-10-6-4-5-7-11(10)19(9)24(22,23)12-13(16)17(2)15(21)18(3)14(12)20/h4-7,9H,8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZPAAZGBQENBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(N(C(=O)N(C3=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1,3-dimethyl-5-((2-methylindolin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

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